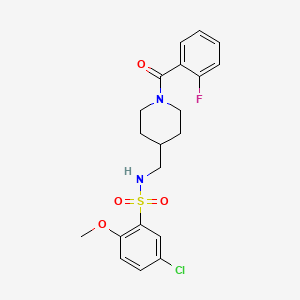

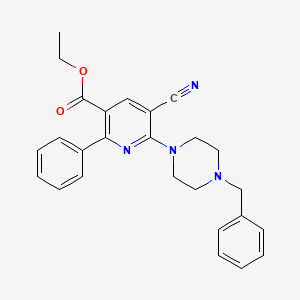

![molecular formula C10H18INO2Zn B2953296 [1-(tert-Butoxycarbonyl)piperidin-4-yl]zinc iodide CAS No. 807618-13-9](/img/structure/B2953296.png)

[1-(tert-Butoxycarbonyl)piperidin-4-yl]zinc iodide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“[1-(tert-Butoxycarbonyl)piperidin-4-yl]zinc iodide” is an organic zinc compound . It is a white solid with good solubility and can dissolve in many organic solvents such as dimethyl sulfoxide (DMSO) and ethanol . This compound can form a stable compound with tert-Butoxycarbonyl-piperidine .

Molecular Structure Analysis

The molecular structure of “[1-(tert-Butoxycarbonyl)piperidin-4-yl]zinc iodide” is represented by the chemical formula C10H18INO2Zn . The InChI code for this compound is 1S/C10H18NO2.HI.Zn/c1-10(2,3)13-9(12)11-7-5-4-6-8-11;;/h4H,5-8H2,1-3H3;1H;/q;;+1/p-1 .Chemical Reactions Analysis

“[1-(tert-Butoxycarbonyl)piperidin-4-yl]zinc iodide” is widely used in the field of organic synthesis, especially as an intermediate for reagents and catalysts in transition metal-catalyzed reactions .Physical And Chemical Properties Analysis

“[1-(tert-Butoxycarbonyl)piperidin-4-yl]zinc iodide” is a white solid with good solubility . It can dissolve in many organic solvents such as dimethyl sulfoxide (DMSO) and ethanol . The molecular weight of this compound is 376.55 .Aplicaciones Científicas De Investigación

C–C Bond Formation

Organozinc reagents are widely used in organic synthesis for carbon-carbon bond formation. They participate in reactions such as Negishi coupling, which is a palladium-catalyzed cross-coupling reaction that forms C–C bonds .

Michael Additions

These reagents are also employed in Michael additions, where they add across conjugated alkenes to form new carbon-carbon bonds, expanding the complexity of molecules .

Electrophilic Amination

Electrophilic amination reactions involve the addition of an amine group to a molecule, and organozinc reagents can facilitate these transformations .

Synthesis of Natural Products

Organozinc compounds are essential in synthesizing natural products and their derivatives, often enhancing reaction performance on a large scale .

Functional Group Tolerance

The use of organozinc reagents in reactions like Negishi coupling offers functional group tolerance, making them versatile tools in total synthesis .

Asymmetric Synthesis

These reagents find use in asymmetric synthesis, where they help create molecules with specific chirality—a crucial aspect in pharmaceutical applications .

Safety and Hazards

“[1-(tert-Butoxycarbonyl)piperidin-4-yl]zinc iodide” has several hazard statements including H225, H302, H314, H315, H319, H335, H351 . It is dangerous and precautions should be taken to avoid contact with skin and eyes, and to avoid inhaling its dust and vapors . In case of accidental contact or ingestion, seek medical attention immediately .

Mecanismo De Acción

Target of Action

It is known that this compound is used as a linker in the development of protacs (proteolysis-targeting chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

The mode of action of [1-(tert-Butoxycarbonyl)piperidin-4-yl]zinc iodide involves its role as a linker in PROTACs . The compound connects the E3 ligase recruiting moiety and the target protein binding moiety in the PROTAC molecule . This allows the PROTAC to form a ternary complex with the target protein and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The biochemical pathways affected by [1-(tert-Butoxycarbonyl)piperidin-4-yl]zinc iodide are dependent on the specific target protein of the PROTAC in which it is incorporated . By leading to the degradation of the target protein, the compound can influence various cellular processes regulated by that protein .

Pharmacokinetics

The incorporation of rigidity into the linker region of protacs, such as this compound, may impact the drug-like properties of the protac . This could potentially influence the absorption, distribution, metabolism, and excretion (ADME) properties of the PROTAC .

Result of Action

The result of the action of [1-(tert-Butoxycarbonyl)piperidin-4-yl]zinc iodide is the degradation of the target protein in the cells . This can lead to changes in cellular processes regulated by the target protein, potentially resulting in therapeutic effects .

Action Environment

The action of [1-(tert-Butoxycarbonyl)piperidin-4-yl]zinc iodide, as part of a PROTAC, can be influenced by various environmental factors. These may include the presence of the target protein and E3 ligase, the cellular environment, and the stability of the PROTAC

Propiedades

IUPAC Name |

tert-butyl piperidin-4-ide-1-carboxylate;iodozinc(1+) |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18NO2.HI.Zn/c1-10(2,3)13-9(12)11-7-5-4-6-8-11;;/h4H,5-8H2,1-3H3;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDNCCLSRLFJHAM-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC[CH-]CC1.[Zn+]I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18INO2Zn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(tert-Butoxycarbonyl)piperidin-4-yl]zinc iodide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

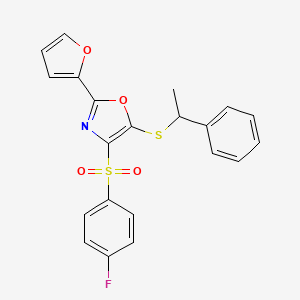

![9-(4-methoxyphenyl)-1-methyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2953215.png)

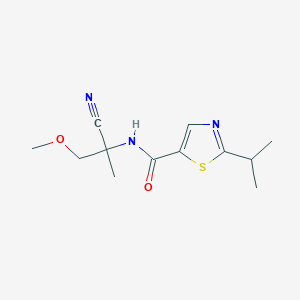

![5-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2953218.png)

![2-(3-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2953220.png)

![Tert-butyl (3aR,6aS)-spiro[1,2,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole-3,4'-piperidine]-1'-carboxylate](/img/structure/B2953223.png)

![2-fluoro-N-[2-[3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2953226.png)

![1,7'-dimethyl-3',4',5',6',7',8'-hexahydro-1'H-spiro[piperidine-4,2'-pyrido[3,4-d]pyrimidine]-4'-one](/img/structure/B2953229.png)

![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2953234.png)